molecular formula C17H17N7O5S B13449451 Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate CAS No. 104770-29-8

Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate

Cat. No.: B13449451
CAS No.: 104770-29-8
M. Wt: 431.4 g/mol
InChI Key: KABSXJFKDZOTFH-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidinyl group, and a pyridinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyrimidinyl and pyridinyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound may have potential as a drug candidate due to its ability to interact with specific molecular targets. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or research outcomes. The compound’s structure allows it to bind to these targets with high specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1H-Pyrazole-4-carboxylic acid derivatives
  • Pyrimidinyl-substituted pyrazoles
  • Pyridinyl-substituted pyrazoles

Uniqueness

What sets 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester apart is its combination of functional groups, which provides unique chemical and biological properties

Biological Activity

Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a carboxylate group and a pyrimidine moiety. The molecular formula is C14H16N4O4SC_{14}H_{16}N_4O_4S, and its molecular weight is approximately 336.37 g/mol. The presence of the sulfamoyl group suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, in a study assessing various analogs, certain derivatives demonstrated potent inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. A related compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating effective cytotoxicity . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors involved in disease processes. For example:

  • Inhibition of Enzymatic Activity: The sulfamoyl group may inhibit certain sulfonamide-sensitive enzymes, disrupting metabolic pathways in bacteria.
  • Cell Cycle Arrest: Evidence suggests that the compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This study underscores the compound's potential as a lead candidate for antibiotic development.

Anticancer Activity Assessment

In another investigation focusing on cancer cell lines, the compound was tested against breast and lung cancer cells:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Cell cycle arrest

These findings highlight its potential as an anticancer agent.

Properties

CAS No.

104770-29-8

Molecular Formula

C17H17N7O5S

Molecular Weight

431.4 g/mol

IUPAC Name

methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C17H17N7O5S/c1-10-8-11(2)21-16(20-10)22-17(26)23-30(27,28)14-12(15(25)29-3)9-19-24(14)13-6-4-5-7-18-13/h4-9H,1-3H3,(H2,20,21,22,23,26)

InChI Key

KABSXJFKDZOTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=NN2C3=CC=CC=N3)C(=O)OC)C

Origin of Product

United States

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